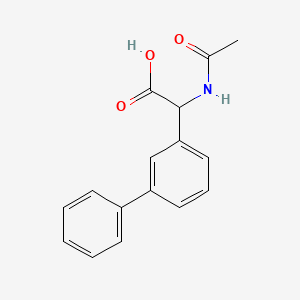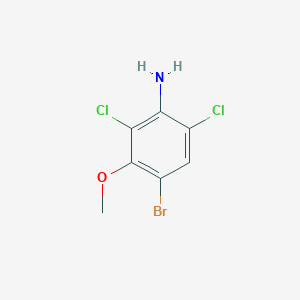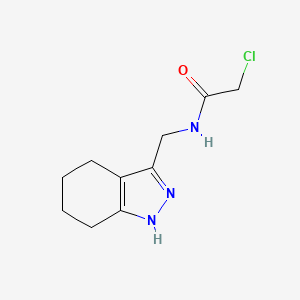![molecular formula C7H10O4S B13453634 Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is a bicyclic compound featuring a sulfur atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction is often carried out under blue LED irradiation at 450 nm, using dichloromethane or acetonitrile as solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar photochemical processes on a larger scale. Optimization of reaction conditions, such as solvent choice and irradiation parameters, would be crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s activity and specificity. Pathways involved may include oxidation-reduction cycles and substitution reactions that modify the compound’s structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid
- 5-methyl-2-thiabicyclo[2.2.0]hexan-6-one 2,2-dioxide
Uniqueness
Methyl 2,2-dioxo-2lambda6-thiabicyclo[220]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a sulfur atom, which imparts distinct chemical properties
Propiedades
Fórmula molecular |
C7H10O4S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
methyl 2,2-dioxo-2λ6-thiabicyclo[2.2.0]hexane-4-carboxylate |
InChI |
InChI=1S/C7H10O4S/c1-11-6(8)7-3-2-5(7)12(9,10)4-7/h5H,2-4H2,1H3 |
Clave InChI |
GQIOGOPZHMCCHP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC1S(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)


![(2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13453574.png)


![1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride](/img/structure/B13453604.png)


![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)

![Methyl 4-(2-bromoacetyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13453627.png)

![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
